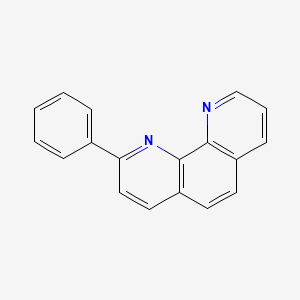

2-Phenyl-1,10-phenanthroline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-5-13(6-3-1)16-11-10-15-9-8-14-7-4-12-19-17(14)18(15)20-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKBMPHOPLFHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563352 | |

| Record name | 2-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109559-47-9 | |

| Record name | 2-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenyl 1,10 Phenanthroline

Strategic Approaches to 2-Phenyl-1,10-phenanthroline Core Synthesis

The construction of the this compound framework can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope and efficiency.

Friedländer Condensation for 2-Aryl-1,10-phenanthrolines

The Friedländer annulation is a powerful and widely employed method for the synthesis of quinolines and phenanthrolines. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. In the context of 2-aryl-1,10-phenanthrolines, an improved preparation of 8-amino-7-quinolinecarbaldehyde has been developed, which then undergoes a Friedländer condensation with various acetylaromatics to yield the corresponding 2-aryl-1,10-phenanthrolines. researchgate.netnih.gov This approach allows for the introduction of a variety of aryl groups at the 2-position of the phenanthroline core. researchgate.netnih.govscispace.comacs.org

For instance, the reaction of 8-amino-7-quinolinecarbaldehyde with acetophenone (B1666503) derivatives under appropriate conditions leads to the formation of the desired this compound. The versatility of this method is demonstrated by its application in the synthesis of more complex structures, such as those derived from 1,3-diacetylbenzene (B146489) and 2,6-diacetylpyridine. researchgate.netnih.gov

A specific example involves the synthesis of 13,14-dimethyl-6,7-dihydrodibenzo[b,j] researchgate.netresearchgate.netphenanthroline derivatives through the Friedländer condensation of a 2-aminoarylketone with 1,4-cyclohexanedione. rsc.org This highlights the adaptability of the Friedländer condensation to produce a range of phenanthroline-based architectures.

Multi-component Condensation Reactions for Substituted Imidazophenanthroline Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. For the synthesis of substituted imidazophenanthroline derivatives, a one-pot multicomponent condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) has been reported. tandfonline.com This method provides a green and cost-effective route to substituted 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide derivatives with excellent yields and shorter reaction times. tandfonline.com

Another notable MCR involves the synthesis of 2-phenyl-1H-imidazo[4,5-f] Current time information in Bangalore, IN.grafiati.comphenanthroline derivatives by grinding a mixture of benzaldehyde, 1,10-phenanthroline-5,6-dione (B1662461), ammonium acetate, and iodine as a catalyst at room temperature. scholarsresearchlibrary.com This solvent-free approach is environmentally friendly and provides good to excellent yields of the desired products. The synthesis of imidazo[4,5-f] Current time information in Bangalore, IN.grafiati.comphenanthroline derivatives has also been achieved under microwave irradiation, leading to high yields in a short reaction time. nih.gov

These MCRs are highly valuable for creating libraries of substituted imidazophenanthroline derivatives for various applications.

Cyclization Reactions from Precursor Compounds

The synthesis of this compound can also be accomplished through cyclization reactions of appropriately designed precursor molecules. One such method involves the cyclization of 8-aminoquinoline (B160924) with cinnamaldehyde. researchgate.netsemanticscholar.orgresearchgate.net This reaction proceeds to form the this compound core structure. researchgate.netresearchgate.net

Another approach involves the synthesis of N-phenyl-1,10-phenanthroline-2-amine derivatives by heating 2-chlorophenanthroline with aniline (B41778) derivatives under solvent-free conditions. These intermediates can then undergo further intramolecular cyclization. nih.gov

Functionalization and Post-Synthetic Modification of this compound Derivatives

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, thereby tuning its chemical and physical properties.

Amination Reactions (e.g., Copper(II)-Catalyzed C-H Amination)

Copper-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing functional groups into aromatic systems. In the context of this compound derivatives, N-phenyl-1,10-phenanthroline-2-amines can be used as substrates in a copper(II)-catalyzed intramolecular C-H amination reaction to synthesize novel helical benzo researchgate.netsemanticscholar.orgimidazo[1,2-a] Current time information in Bangalore, IN.grafiati.comphenanthrolines. nih.gov This transformation creates a new heterocyclic system with unique structural and photophysical properties. nih.gov The use of copper catalysts, often in conjunction with ligands like 1,10-phenanthroline (B135089) itself, facilitates these amination reactions. dovepress.combeilstein-journals.org

Alkylations (e.g., Methylation, Ethylation)

Alkylation reactions, particularly methylation and ethylation, are common post-synthetic modifications of the this compound scaffold. These reactions typically target the nitrogen atoms of the phenanthroline ring system. For example, this compound can be methylated and ethylated using reagents such as dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES). researchgate.netgrafiati.comsemanticscholar.orgresearchgate.net These reactions lead to the formation of N-alkyl-2-phenyl-1,10-phenanthrolinium salts, which can exhibit altered electronic properties and biological activities. researchgate.netresearchgate.net The direct methylation of the 1,10-phenanthroline core can also be achieved using methyl halides in the presence of a base.

Direct C-H Functionalizations (e.g., Dicarbamoylations)

The direct functionalization of C-H bonds on the 1,10-phenanthroline scaffold represents a significant advancement in synthetic efficiency, circumventing the need for pre-functionalized and often expensive starting materials. acs.org A noteworthy example is the development of a metal-, light-, and catalyst-free method for the direct dicarbamoylation of phenanthrolines. acs.orghw.ac.ukacs.org This approach provides a more streamlined pathway to 2,9-dicarbamoylated phenanthrolines, which are crucial motifs in various applications, including coordination chemistry and materials science. acs.org

The methodology involves a Minisci-type reaction that is operationally simple and scalable. acs.orgacs.org It has been shown to be effective for installing primary, secondary, and tertiary amides, a significant improvement over previous methods that were limited to primary amides. hw.ac.ukacs.org The reaction proceeds by generating a carbamoyl (B1232498) radical from an oxamic acid precursor, which then adds to the electron-deficient phenanthroline ring. acs.org

The scope of this direct dicarbamoylation has been demonstrated across a range of substituted phenanthrolines. For instance, phenanthrolines with both electron-donating and electron-withdrawing substituents at the 4,7-positions undergo smooth dicarbamoylation at the 2,9-positions. acs.org The reaction tolerates various functional groups, including alkyl, methoxy (B1213986), chloro, and bromo substituents, with yields often being excellent. acs.org Even the more electron-rich 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) provided a quantitative yield. acs.org The scalability of this procedure has also been confirmed, with reactions on a gram scale achieving comparable high yields. acs.orghw.ac.uk

| Phenanthroline Substrate | Substituents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4,7-Diphenyl-1,10-phenanthroline (B7770734) | 4,7-Di-Ph | 2,9-Dicarbamoyl-4,7-diphenyl-1,10-phenanthroline | 84 | acs.org |

| 4,7-Dichloro-1,10-phenanthroline | 4,7-Di-Cl | 2,9-Dicarbamoyl-4,7-dichloro-1,10-phenanthroline | 91 | acs.org |

| 4,7-Dimethoxy-1,10-phenanthroline (B1245073) | 4,7-Di-OMe | 2,9-Dicarbamoyl-4,7-dimethoxy-1,10-phenanthroline | 99 | acs.org |

| 4,7-Dibromo-1,10-phenanthroline | 4,7-Di-Br | 2,9-Dicarbamoyl-4,7-dibromo-1,10-phenanthroline | 67 | acs.org |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | 3,4,7,8-Tetra-Me | 2,9-Dicarbamoyl-3,4,7,8-tetramethyl-1,10-phenanthroline | 97-100 | acs.orghw.ac.uk |

| Unsubstituted 1,10-phenanthroline | None | 2,4,7,9-Tetracarbamoyl-1,10-phenanthroline | 47 | acs.orghw.ac.uk |

Introduction of Extended Conjugated Systems

Expanding the π-conjugated system of this compound and its derivatives is critical for tuning their photophysical and electronic properties for applications in materials science, such as in photovoltaic devices. researchgate.net Various synthetic strategies have been developed to introduce extended conjugation.

Transition-metal-catalyzed cross-coupling reactions are a primary tool for this purpose. chim.it Reactions such as Suzuki-Miyaura coupling allow for the introduction of aryl groups onto the phenanthroline core. rsc.org For instance, aryl-functionalized phenanthrolines have been synthesized via oxidative C-H/C-H cross-coupling. rsc.org However, the strong chelating ability of phenanthrolines can complicate these reactions by coordinating to the metal catalyst. chim.itrsc.org Overcoming these challenges often requires careful selection of reaction conditions and catalysts. chim.it

Another approach involves the synthesis of rigid, shape-persistent architectures that incorporate the phenanthroline unit. A notable example is the synthesis of 1,10-phenanthroline-based extended triptycene (B166850) derivatives. researchgate.net These molecules possess well-defined three-dimensional structures and have potential applications in host-guest chemistry and the development of porous metal-organic frameworks. researchgate.net

Furthermore, the synthesis of derivatives where the phenanthroline core is fused with other heterocyclic systems can lead to extended π-systems. The synthesis of pyrrolo[3',4':3,4]pyrrolo[1,2-a] researchgate.netresearchgate.netphenanthroline derivatives through [3+2] cycloaddition reactions is one such method. d-nb.info The stability and electronic properties of these fused systems can be modulated by the substituents on the phenyl rings. d-nb.info Similarly, linking phenanthroline to moieties like carbazole (B46965) or phenothiazine (B1677639) can create extended π-conjugated systems, although the degree of delocalization depends on the planarity between the units. mdpi.com

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,10-phenanthroline and its derivatives, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

One significant green approach is the use of solvent-free reaction conditions. scholarsresearchlibrary.comsioc-journal.cn For example, the synthesis of 2-phenylimidazo[4,5-f] researchgate.netresearchgate.netphenanthroline derivatives has been achieved through a one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate. scholarsresearchlibrary.com This reaction can be performed under solvent-free conditions by grinding the reactants together, often with a catalyst like iodine, which is inexpensive and relatively benign. scholarsresearchlibrary.com In some cases, these reactions can even proceed efficiently without any catalyst. sioc-journal.cn

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and purification steps. A green, one-pot synthesis of new 1,10-phenanthroline derivatives has been reported from the reaction of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate under solvent- and catalyst-free conditions, often aided by microwave irradiation. tandfonline.com

The replacement of hazardous reagents is also a key aspect. Traditional Skraup and Doebner-von Miller reactions for synthesizing phenanthrolines often use harsh oxidants like arsenic compounds, leading to significant environmental pollution. google.com Modern methods seek to replace these with more environmentally benign alternatives. google.com Additionally, the use of catalysts based on abundant and non-toxic metals, such as zinc, is being explored for the sustainable synthesis of related heterocyclic structures. bohrium.com

Coordination Chemistry of 2 Phenyl 1,10 Phenanthroline and Its Metal Complexes

Ligand Properties and Chelation Behavior of 2-Phenyl-1,10-phenanthroline

Bidentate N,N-Coordination Sites

This compound, a derivative of 1,10-phenanthroline (B135089), functions as a bidentate chelating agent. The arrangement of the nitrogen atoms in the heterocyclic skeleton is ideal for the chelation of various metal cations. chim.it The two nitrogen atoms act as donor sites, facilitating the formation of complexes with a wide array of metal ions. chim.itderpharmachemica.com The rigid framework of the phenanthroline moiety contributes to its strong ability to chelate many metal ions. derpharmachemica.com

Formation of Stable Metal-Ligand Chelate Rings

The coordination of this compound to a metal center results in the formation of a stable five-membered chelate ring. This ring structure enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The planarity of the phenanthroline ligand system is a key factor in its ability to form stable complexes that can, in some cases, intercalate with DNA. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes

A variety of transition metal complexes incorporating this compound have been synthesized and characterized. These include complexes with Ag(I), Au(I), Cd(II), Co(II), Cu(I), Cu(II), Fe(II), Hg(II), Ir(III), Mn(II), Ni(II), Pd(II), VO(II), and Zn(II). derpharmachemica.comderpharmachemica.comacs.orgmdpi.com For instance, heteroleptic Ag(I) complexes have been prepared with 2,9-bis(styryl)-1,10-phenanthroline derivatives, where the silver cation adopts a distorted tetrahedral geometry with N,N-coordination from the phenanthroline ligand. mdpi.com Similarly, cationic Au(I) complexes with 1,10-phenanthroline and its derivatives have been synthesized, showing an asymmetric coordination mode. acs.org The synthesis of Cu(II) complexes often involves reacting a copper salt with the phenanthroline ligand, sometimes leading to the formation of mixed-ligand complexes. scholarsresearchlibrary.com Ruthenium(II) complexes with derivatives of this compound have also been prepared and studied for their photophysical and nonlinear optical properties. researchgate.net

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| Ag(I) | Bis[(2-diphenylphosphino)phenyl] ether | Distorted tetrahedral | mdpi.com |

| Au(I) | Triphenylphosphine | Distorted triangular | acs.org |

| Cd(II) | Succinate | Distorted trigonal-bipyramidal | researchgate.net |

| Cu(II) | 2-acetylthiophene-4-phenyl-3-thiosemicarbazone | Not specified | wu.ac.th |

| Ru(II) | 2,2'-bipyridine | Octahedral | researchgate.net |

| VO(II) | 2-phenyl-2-(o-tolylamino)acetonitrile | Square pyramidal | derpharmachemica.comderpharmachemica.com |

| Fe(II) | 2-phenyl-2-(o-tolylamino)acetonitrile, Chloride, Water | Octahedral | derpharmachemica.comderpharmachemica.com |

| Mn(II) | 2-phenyl-2-(o-tolylamino)acetonitrile, Chloride, Water | Octahedral | derpharmachemica.comderpharmachemica.com |

| Co(II) | 2-phenyl-2-(o-tolylamino)acetonitrile, Chloride, Water | Octahedral | derpharmachemica.comderpharmachemica.com |

| Ni(II) | 2-phenyl-2-(o-tolylamino)acetonitrile, Chloride | Octahedral | derpharmachemica.comderpharmachemica.com |

| Zn(II) | 2-phenyl-2-(o-tolylamino)acetonitrile, Chloride | Octahedral | derpharmachemica.comderpharmachemica.com |

Mixed-Ligand Complexes with this compound as a Secondary Ligand

This compound can also act as a secondary ligand in mixed-ligand complexes. In these systems, a primary ligand is first coordinated to the metal ion, followed by the addition of the phenanthroline derivative. For example, mixed-ligand complexes of various transition metals have been prepared using 2-phenyl-2-(o-tolylamino)acetonitrile as the primary ligand and 1,10-phenanthroline as the secondary ligand. derpharmachemica.comderpharmachemica.com The synthesis typically involves refluxing a mixture of the metal salt and both ligands in an ethanolic solution. derpharmachemica.com Ternary complexes of Cu(II), Ni(II), and Co(II) have been synthesized by reacting a pre-formed metal-phenanthroline complex with a thiosemicarbazone derivative. wu.ac.th Similarly, mixed-ligand copper(II) complexes with β-diketones and 1,10-phenanthroline have been reported. scholarsresearchlibrary.com The stability of ternary Pb(II) complexes with 1,10-phenanthroline and mercapto acid amides has also been investigated. tandfonline.com

Influence of Substituents on Coordination Modes and Stability

The introduction of substituents onto the 1,10-phenanthroline backbone can significantly influence the coordination modes and stability of the resulting metal complexes. The electronic properties of the substituents play a crucial role. Electron-donating groups, such as methyl or amino groups, can increase the electron density on the nitrogen atoms, thereby enhancing the ligand's σ-donor capacity and potentially leading to more stable complexes. rsc.orgacs.org For instance, the presence of alkyl substituents on a 2,9-bis(p-biphenylyl)-1,10-phenanthroline ligand was found to make it a better σ-donor. acs.org

Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms. In a study of Au(I) complexes, phenanthroline ligands with electron-donating substituents exhibited more asymmetric coordination compared to those with electron-withdrawing groups. acs.org The position of the substituent also matters. Bulky substituents at the 2 and 9 positions, adjacent to the coordinating nitrogen atoms, can create steric hindrance, which may lead to distorted coordination geometries or even prevent the formation of certain complexes. For example, 2,9-disubstituted phenanthrolines are known to form tetrahedral complexes with Cu(I). The steric interactions between the substituents on opposing ligands in an octahedral complex are relieved in a tetrahedral geometry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,10-phenanthroline |

| Silver(I) |

| Gold(I) |

| Gold(III) |

| Cadmium(II) |

| Cobalt(II) |

| Copper(I) |

| Copper(II) |

| Iron(II) |

| Mercury(II) |

| Iridium(III) |

| Manganese(II) |

| Nickel(II) |

| Palladium(II) |

| Vanadyl(II) |

| Zinc(II) |

| 2,9-bis(styryl)-1,10-phenanthroline |

| Triphenylphosphine |

| Succinate |

| 2-acetylthiophene-4-phenyl-3-thiosemicarbazone |

| 2,2'-bipyridine |

| 2-phenyl-2-(o-tolylamino)acetonitrile |

| Lead(II) |

| Mercapto acid amides |

| β-diketones |

| 2,9-bis(p-biphenylyl)-1,10-phenanthroline |

Structural Aspects of Metal Complexes

The coordination of this compound to various metal centers results in complexes with a range of structural features, dictated by the metal ion's preferred coordination number, oxidation state, and the steric influence of the ligand itself.

Metal complexes of this compound adopt several coordination geometries, including distorted tetrahedral, square planar, octahedral, and square pyramidal arrangements.

Distorted Tetrahedral and Square Planar: A copper(II) complex, dichlorido(this compound-κ²N,N')copper(II), is formed from the reaction of php-hen with CuCl₂·2H₂O. nih.govresearchgate.net In this complex, the copper(II) center adopts a tetrahedrally distorted square-planar geometry. nih.govresearchgate.netumn.edu The pendent phenyl ring is twisted into a bisecting position relative to the plane of the phenanthroline. nih.govumn.edu Copper(I) complexes with the related 2,9-diphenyl-1,10-phenanthroline (B1589507) ligand have been shown to adopt a distorted tetrahedral geometry. nih.gov

Square Planar: A square-planar palladium(II) complex is formed via ortho-metallation, which is discussed in more detail in section 3.3.2. iucr.orgnih.govresearchgate.net

Octahedral and Square Pyramidal: In mixed ligand systems, this compound, acting as a secondary ligand, participates in forming octahedral and square pyramidal geometries. derpharmachemica.com For instance, complexes with the general formulae [ML¹L²Cl(H₂O)]Cl (where M = Fe(II), Mn(II), Cu(II); L¹ = 2-phenyl-2-(o-tolylamino) acetonitrile; L² = 1,10-phenanthroline) and [ML¹L²Cl₂] (where M = Ni(II), Zn(II), Cd(II)) are suggested to have octahedral geometries. derpharmachemica.com A vanadium(II) complex, [VOL¹L²]SO₄·3H₂O, was found to adopt a square pyramidal geometry. derpharmachemica.com Similarly, copper(II) complexes incorporating 1,10-phenanthroline and β-alaninate derivatives have been characterized with a square-based pyramidal geometry, where a solvent molecule occupies the apical position. mdpi.com

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | [CuCl₂(C₁₈H₁₂N₂)] | Tetrahedrally Distorted Square Planar | nih.gov, umn.edu, researchgate.net |

| Palladium(II) | [PdBr(C₁₈H₁₁N₂)] | Square Planar | nih.gov, iucr.org, researchgate.net |

| Vanadium(II) | [VOL¹L²]SO₄·3H₂O | Square Pyramidal | derpharmachemica.com |

| Iron(II), Manganese(II), Copper(II) | [ML¹L²Cl(H₂O)]Cl | Octahedral | derpharmachemica.com |

| Nickel(II), Zinc(II), Cadmium(II) | [ML¹L²Cl₂] | Octahedral | derpharmachemica.com |

L¹ = 2-phenyl-2-(o-tolylamino) acetonitrile; L² = 1,10-phenanthroline

A significant reaction in the coordination chemistry of this compound is its ability to undergo ortho-metallation, particularly with palladium(II). iucr.orgnih.gov The reaction of this compound with [PdCl₂(cycloocta-1,5-diene)] followed by the addition of bromine yields the square-planar Pd(II) complex, bromido[2-(phenanthrolin-2-yl)phenyl-κ³C¹,N,N']palladium(II), [PdBr(C₁₈H₁₁N₂)]. nih.govresearchgate.netumn.edu In this complex, the ligand acts in a tridentate fashion, coordinating to the palladium center through the two nitrogen atoms of the phenanthroline ring and a carbon atom from the ortho-position of the phenyl ring (C¹). iucr.orgnih.govresearchgate.net This tridentate bonding forces the pendent phenyl ring into a coplanar geometry with the phenanthroline system. iucr.orgnih.govresearchgate.net

This compound can be protonated to form various salts, (phphenH)⁺, with a range of anions. nih.govresearchgate.net Crystal structures have been determined for salts containing hexafluoridophosphate (PF₆⁻), trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻), tetrachloridoaurate (AuCl₄⁻), and bromide (Br⁻) anions. nih.govumn.edugrafiati.com In the solid state, these salts are stabilized by hydrogen bonding interactions. For the hexafluoridophosphate, trifluoromethanesulfonate, and tetrachloridoaurate salts, a direct hydrogen bond exists between the protonated phenanthroline cation and the anion. nih.govresearchgate.netgrafiati.com In the case of the bromide salt, which crystallizes as a dihydrate, a lattice water molecule acts as a bridge, forming hydrogen bonds with both the cation and the bromide anion. nih.govresearchgate.netgrafiati.com

| Cation | Anion | Salt Formula | Key Interaction | Reference |

|---|---|---|---|---|

| (C₁₈H₁₃N₂)⁺ | PF₆⁻ | C₁₈H₁₃N₂⁺·PF₆⁻ | Direct Cation-Anion Hydrogen Bond | nih.gov, researchgate.net, grafiati.com |

| (C₁₈H₁₃N₂)⁺ | CF₃SO₃⁻ | C₁₈H₁₃N₂⁺·CF₃SO₃⁻ | Direct Cation-Anion Hydrogen Bond | nih.gov, researchgate.net, grafiati.com |

| (C₁₈H₁₃N₂)⁺ | [AuCl₄]⁻ | (C₁₈H₁₃N₂)⁺[AuCl₄]⁻ | Direct Cation-Anion Hydrogen Bond | nih.gov, researchgate.net, grafiati.com |

| (C₁₈H₁₃N₂)⁺ | Br⁻ | C₁₈H₁₃N₂⁺·Br⁻·2H₂O | Water-Bridged Cation-Anion Hydrogen Bond | nih.gov, researchgate.net, grafiati.com |

Ortho-Metallation Products (e.g., with Palladium(II))

Metal-Ligand Interactions and Electronic Structure of Complexes

The 1,10-phenanthroline moiety is a classic chelating bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming stable five-membered rings. researchgate.net In complexes of this compound, coordination is confirmed by spectroscopic methods. For instance, in FT-IR spectra of mixed ligand complexes, the C=N band characteristic of 1,10-phenanthroline shifts upon coordination, indicating a bond between the metal ion and the two nitrogen atoms. derpharmachemica.com New bands appearing in the far-infrared region of the complexes' spectra, which are absent in the free ligand, are attributed to M-N vibrations. derpharmachemica.com

The electronic structure of these complexes is heavily influenced by the metal-ligand interactions. The absorption spectra of copper(I)-phenanthroline complexes are characterized by broad bands in the visible region, which are assigned to metal-to-ligand charge-transfer (MLCT) transitions. acs.org These MLCT excited states formally correspond to Cu(II) complexes, leading to a significant difference in equilibrium geometry compared to the ground state. acs.org In heteroleptic complexes containing different phenanthroline ligands, the MLCT bands can be broader because the transitions corresponding to the two different ligands are close in energy. acs.org The potential of the Cu(II)/Cu(I) redox couple in these complexes is sensitive to the nature of the substituents on the phenanthroline ring, with better σ-donating ligands leading to changes in the redox potential. acs.org

Photophysical Investigations of 2 Phenyl 1,10 Phenanthroline Derivatives and Complexes

Absorption Spectroscopy and Electronic Transitions

The absorption of light by 2-phenyl-1,10-phenanthroline derivatives is characterized by distinct electronic transitions, primarily π-π* and n-π* transitions, which are sensitive to the molecular architecture. researchgate.net

Influence of Substituents on Absorption Maxima (Bathochromic/Hypsochromic Shifts)

The position of the maximum absorption wavelength (λmax) in the UV-Vis spectra of this compound derivatives is significantly affected by the nature and position of substituents on the aromatic rings. This phenomenon results in either a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Generally, the absorption spectra of these compounds exhibit bands around 230 nm, 300 nm, and 335 nm, with a shoulder at approximately 380 nm. researchgate.netnih.gov The introduction of substituents onto the phenanthroline or phenyl rings can modulate the energy levels of the molecular orbitals involved in the electronic transitions. For instance, in a series of 2-(phenylamino)-1,10-phenanthrolines, the absorption spectra are noted to be substituent-dependent. researchgate.netnih.gov Similarly, the absorption bands of copper(I) bis(phenanthroline) complexes are influenced by the specific phenanthroline ligands used. cmu.edu

The presence of different substituents, such as methyl or phenyl groups, at various positions on the 1,10-phenanthroline (B135089) ligand in W(CO)4(1,10-phenanthroline-type) complexes impacts their photophysical properties. researchgate.net For example, the introduction of electron-donating N-heterocyclic imine (NHI) groups into the phenanthroline π system leads to a red shift in the absorption spectrum compared to the unsubstituted 1,10-phenanthroline. rsc.org

| Substituent | Position | Shift in λmax | Reference |

|---|---|---|---|

| -OMe (Electron-Donating) | 4 | Bathochromic (Red Shift) | nih.gov |

| -Me (Electron-Donating) | 4 | Bathochromic (Red Shift) | nih.gov |

| -CN (Electron-Withdrawing) | 4 | Hypsochromic (Blue Shift) | nih.gov |

| -CF3 (Electron-Withdrawing) | 4 | Hypsochromic (Blue Shift) | nih.gov |

Analysis of Electron-Donating and Electron-Withdrawing Group Effects

The electronic nature of the substituents plays a crucial role in modifying the absorption spectra. Electron-donating groups (EDGs) generally cause a bathochromic shift, while electron-withdrawing groups (EWGs) lead to a hypsochromic shift. researchgate.netnih.gov

EDGs, such as methoxy (B1213986) (-OMe) and methyl (-Me) groups, increase the electron density on the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO). nih.gov This reduces the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light. researchgate.net Conversely, EWGs like cyano (-CN) and trifluoromethyl (-CF3) groups decrease the electron density, lowering the HOMO energy level and increasing the HOMO-LUMO gap, which leads to the absorption of higher-energy (shorter wavelength) light. researchgate.netnih.gov

Studies on platinum(II) biphenyl (B1667301) complexes with 1,10-phenanthroline derivatives have shown that the electronic absorption properties vary with substituents on the phenanthroline ligand. fhsu.edu Similarly, for ruthenium complexes, substitution at the 4,7-positions of the phenanthroline ring with electron-donating methyl groups induces a blue shift, while electron-withdrawing phenyl groups cause a red shift in the lowest energy metal-to-ligand charge transfer (MLCT) absorption band. nih.gov

Luminescence Properties (Fluorescence and Phosphorescence)

Many this compound derivatives and their complexes are highly luminescent, exhibiting fluorescence and, in some cases, phosphorescence. nih.govacs.org

Emission Spectra and Wavelength Dependence on Substitution

The emission properties of these compounds are highly dependent on the substituents attached to the molecular framework. nih.gov For instance, 2-(phenylamino)-1,10-phenanthrolines are highly luminescent, emitting light in the 350-500 nm range, with the exact emission maximum (λmax em) being substituent-dependent. researchgate.netnih.gov

Similar to the absorption spectra, the emission spectra also show a clear trend with the electronic nature of the substituents. Electron-donating groups cause a redshift in the emission, while electron-withdrawing groups result in a blueshift. researchgate.netnih.gov For example, a 4-methoxy group (EDG) on a 2-(phenylamino)-1,10-phenanthroline derivative produces a 62 nm redshift, whereas a 4-cyano group (EWG) leads to a 41 nm blueshift relative to the unsubstituted compound. nih.gov Aza- researchgate.nethelicenes linked to different donor units also show red-shifted emission maxima due to strong intramolecular charge transfer. rsc.org

In a rigid matrix at 77 K, some 1,10-phenanthroline derivatives exhibit not only a slightly blue-shifted fluorescence band but also a phosphorescence band at longer wavelengths (above 500 nm). acs.org

| Substituent | Position | Shift in Emission Maximum (relative to unsubstituted) | Reference |

|---|---|---|---|

| -OMe | 4 | +62 nm (Redshift) | nih.gov |

| -Me | 4 | +19 nm (Redshift) | nih.gov |

| -CN | 4 | -41 nm (Blueshift) | nih.gov |

| -CF3 | 4 | -38 nm (Blueshift) | nih.gov |

Quantum Efficiency and Luminescence Lifetimes

The luminescence quantum yield (Φ) and lifetime (τ) are critical parameters that quantify the efficiency and duration of the emission process. These properties are also significantly influenced by the molecular structure and the surrounding environment.

For some 1,10-phenanthroline derivatives, very high fluorescence quantum yields are observed, which is typical for rigid and delocalized organic molecules that have large radiative and small non-radiative deactivation rate constants. acs.org In heteroleptic copper(I) complexes, the introduction of bulky substituents can lead to longer excited-state lifetimes. osti.gov For instance, the complex [Cu(dsbtmp)2]+, where dsbtmp is 2,9-di(sec-butyl)-3,4,7,8-tetramethyl-1,10-phenanthroline, exhibits a significantly enhanced excited-state lifetime of 2.8 µs and a photoluminescence quantum yield of 6.3% in CH2Cl2 at room temperature. osti.gov

The luminescence quantum yields and lifetimes of trischelated ruthenium(II) mixed-ligand complexes containing 1,10-phenanthroline are also well-studied. oup.com In some cases, the fluorescence of a ligand moiety can be strongly quenched by a nearby metal-based chromophoric unit. acs.org

Charge Transfer Characteristics (HOMO-LUMO Transitions, S1-S0 Electron Density Maps)

The photophysical properties of this compound derivatives are often governed by charge transfer (CT) processes. Theoretical calculations, such as those revealing HOMO-LUMO π-π* electronic transitions to the first excited singlet state (S1), combined with the difference in electron density maps between the S1 and ground state (S0), can reveal the CT character of the transitions. nih.gov

In many derivatives, the transition to the S1 state has a clear charge-transfer character. nih.govacs.org Electron-donating substituents can enhance this CT character, while strongly electron-withdrawing substituents can diminish or "switch off" the charge transfer, leading to a more localized excitation within the aromatic system. researchgate.netnih.gov

For platinum(II) biphenyl complexes containing 1,10-phenanthroline derivatives, the electron density of the HOMO is typically located on the metal center and the biphenyl ligand, while the LUMO is primarily located on the phenanthroline ligand, indicating a metal-to-ligand charge transfer (MLCT) in the low-energy electronic transition. fhsu.edu Analysis of the molecular orbitals for water-soluble styryl derivatives of 1,10-phenanthroline shows that the S0→S1 transition predominantly involves the HOMO→LUMO excitation. mdpi.com

Exploration of Advanced Photophysical Phenomena

The unique electronic and structural characteristics of this compound-based compounds make them promising candidates for a variety of advanced photophysical applications.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, by converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process is particularly efficient in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

While research on TADF in this compound itself is emerging, extensive studies on its derivatives and related metal complexes have demonstrated the potential of this ligand scaffold in designing efficient TADF emitters. For instance, copper(I) and silver(I) complexes incorporating substituted phenanthroline ligands have shown promising TADF properties. rsc.orgacs.org In these complexes, the substituents on the phenanthroline ring play a crucial role in modulating the photophysical characteristics. rsc.orgacs.org

For example, in a series of Ag(I) complexes with various substituted 1,10-phenanthroline ligands, the nature of the substituent was found to strongly affect the TADF efficiency. acs.org This is achieved by influencing the radiative rate of the S₁ → S₀ transition and by rigidifying the molecular geometry, which in turn affects the excited state dynamics. acs.org Specifically, bulky substituents at the 2,9-positions of the phenanthroline can enhance the oscillator strength of the S₁ ↔ S₀ transition, leading to a shorter radiative TADF decay time and a higher photoluminescence quantum yield (PLQY). acs.org In one study, a silver(I) complex with 2,9-di-n-butyl-1,10-phenanthroline achieved a remarkable PLQY of 100% with a TADF decay time of 1.4 µs. acs.org

Furthermore, studies on pyrazino[2,3-f] rsc.orgucentral.clphenanthroline-based molecules, which share a similar core structure, have shown that the introduction of donor and acceptor moieties can lead to a small ΔEST, a key requirement for efficient TADF. chemrxiv.org These findings underscore the potential of the this compound framework as a building block for novel TADF materials.

| Compound | ΔEST (eV) | PLQY (%) | Delayed Lifetime (µs) | Reference |

|---|---|---|---|---|

| Ag(phen)(P₂-nCB) | - | 36 | 5.6 | acs.org |

| Ag(dbp)(P₂-nCB) | 0.08 | 100 | 1.4 | acs.org |

| m-PXZP | - | 18.9 (EQE) | - | researchgate.net |

The photoluminescence of this compound can be finely tuned by modifying the ligand structure, particularly by introducing substituents on the phenyl group. These modifications can alter the energy levels of the molecule, leading to shifts in the emission wavelength and changes in the quantum yield.

A systematic study on 2-(phenylamino)-1,10-phenanthroline derivatives demonstrated that the introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the phenyl ring leads to predictable shifts in the emission spectra. researchgate.net EDGs such as methoxy (-OMe) and methyl (-Me) groups cause a bathochromic (red) shift in the emission, while EWGs like cyano (-CN) and trifluoromethyl (-CF₃) groups result in a hypsochromic (blue) shift. researchgate.net This tunability is attributed to the alteration of the charge transfer character of the excited state. researchgate.net

The position of the phenyl group itself can also influence the luminescent properties of the resulting complexes. For instance, in a series of cationic iridium(III) complexes, modifying the position of a phenyl group on the cyclometalating ligand led to changes in the emission characteristics. mdpi.com

The following table summarizes the effect of different substituents on the phenyl ring on the emission maximum of 2-(phenylamino)-1,10-phenanthroline derivatives.

| Substituent on Phenyl Ring | Emission Maximum (nm) | Shift Relative to Unsubstituted (nm) | Reference |

|---|---|---|---|

| H (unsubstituted) | - | - | researchgate.net |

| 4-OMe | - | +62 | researchgate.net |

| 4-Me | - | +19 | researchgate.net |

| 4-CN | - | -41 | researchgate.net |

| 4-CF₃ | - | -38 | researchgate.net |

Thermally Activated Delayed Fluorescence (TADF) Properties

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, this compound and its complexes undergo a series of ultrafast dynamic processes that determine their ultimate photophysical fate. These processes, which occur on the femtosecond to nanosecond timescale, include internal conversion, intersystem crossing, and structural rearrangements.

Studies on copper(I) complexes with 2,9-diphenyl-1,10-phenanthroline (B1589507) have provided significant insights into the excited state dynamics of this class of compounds. acs.orgresearchgate.netosti.gov Upon excitation to the metal-to-ligand charge transfer (MLCT) state, these complexes undergo a flattening distortion of the tetrahedral coordination geometry. acs.orgresearchgate.net This structural rearrangement is a key step in the relaxation pathway and its timescale is influenced by the bulkiness of the substituents on the phenanthroline ligand. acs.org

For [Cu(dpphen)₂]⁺ (where dpphen is 2,9-diphenyl-1,10-phenanthroline), the initially formed excited singlet state (S₁) undergoes this flattening distortion on a sub-picosecond timescale. acs.org Following this structural change, the flattened S₁ state can then undergo intersystem crossing to the triplet state (T₁) on a timescale of approximately 10 picoseconds. acs.org In contrast, for the less sterically hindered [Cu(phen)₂]⁺, the flattened S₁ state relaxes directly to the ground state (S₀) via internal conversion on a timescale of about 2 picoseconds. acs.org

The solvent environment can also play a role in the excited-state dynamics, although some inner-sphere relaxation processes have been found to be largely solvent-independent. researchgate.netosti.gov Ultrafast emission spectroscopy has been a powerful tool in elucidating these complex relaxation pathways, revealing the interplay between electronic and structural dynamics in the excited state. rsc.org

| Compound/Complex | Excited State Process | Timescale | Reference |

|---|---|---|---|

| [Cu(dpphen)₂]⁺ | S₁ Flattening | sub-ps | acs.org |

| [Cu(dpphen)₂]⁺ | S₁ → T₁ Intersystem Crossing | ~10 ps | acs.org |

| [Cu(phen)₂]⁺ | S₁ Flattening | ~200 fs | acs.org |

| [Cu(phen)₂]⁺ | S₁ → S₀ Internal Conversion | ~2 ps | acs.org |

Computational and Theoretical Studies on 2 Phenyl 1,10 Phenanthroline Systems

Quantum Chemical Methodologies Employed

A variety of quantum chemical methodologies have been employed to study 2-phenyl-1,10-phenanthroline systems, ranging from the widely used Density Functional Theory (DFT) for ground-state properties to more advanced wave function-based methods for accurate excited-state descriptions.

Density Functional Theory (DFT) is a cornerstone of computational studies on this compound and its complexes, primarily used to determine their ground-state geometries and electronic properties. The B3LYP hybrid functional is frequently utilized for these calculations. nih.govacs.orgmjcce.org.mkresearchgate.net For instance, in studies of tin complexes involving 1,10-phenanthroline (B135089), the B3LYP functional combined with the LanL2DZ basis set has been successfully used to obtain optimized geometrical parameters and frontier molecular orbitals. nih.gov Similarly, investigations into iridium(III) complexes with 2-phenyl-1H-imidazo[4,5-f] researchgate.netmpg.dephenanthroline have employed the B3LYP functional with the LANL2DZ basis set to optimize ground and excited state geometries, showing good agreement with experimental results. acs.org

Other functionals and basis sets are also applied depending on the specific system and property of interest. Computational studies on phenanthrene (B1679779) and phenanthroline derivatives designed for organic solar cells have used the B3LYP functional with the larger 6-31++G(d,p) basis set. mjcce.org.mkresearchgate.net For studying the photophysical properties of 2-(phenylamino)-1,10-phenanthrolines, the B3LYP functional was paired with the 6-311++G(d,p) basis set, and dispersion corrections were included using the Grimme's DFT-D3 approach to better account for non-covalent interactions. researchgate.net These DFT calculations provide fundamental information, such as bond lengths, bond angles, and orbital energies, which serves as the foundation for more complex analyses, including the simulation of spectra and the characterization of electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT used to investigate the excited-state properties of this compound systems. It is instrumental in simulating absorption and emission spectra, allowing for direct comparison with experimental measurements. For example, TD-DFT calculations have been used to assign bands in experimental UV-Vis spectra and to understand the nature of the electronic transitions involved. mdpi.com

In the study of iridium(III) complexes, TD-DFT calculations, often including a Polarizable Continuum Model (PCM) to simulate solvent effects, have been performed to calculate absorption and phosphorescence properties. acs.orgresearchgate.net These calculations can identify the character of the transitions, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (IL) transitions. acs.org Similarly, for Cu(I) complexes, TD-DFT methods are employed to study transition properties and predict UV-vis spectra. rsc.org The choice of functional can be crucial, and studies have shown that functionals like B3LYP and PBE0 can provide suitable accuracy for the absorption and emission spectra of such complexes. The theoretical results from TD-DFT are vital for rationalizing the photophysical behavior of these compounds and for designing new molecules with desired optical properties. researchgate.net

While TD-DFT is a powerful tool, for higher accuracy or to serve as a benchmark, ab initio wave function-based methods are employed. The algebraic diagrammatic construction scheme to second order, ADC(2), is a prominent example used for studying the excited states of related systems. The ADC(2) method has been used as a benchmark to evaluate the performance of various TD-DFT functionals for calculating the excited states of 2-phenylpyridine (B120327) oligomers, a close structural analog of this compound. researchgate.net

These studies have shown that TD-DFT calculations using hybrid functionals that include a sufficient amount of Hartree-Fock exchange (typically 20% or more) are necessary to reproduce the key features predicted by the more computationally expensive ADC(2) method. researchgate.net The ADC(2) method provides reliable descriptions of both bright and charge-transfer excited states and is particularly valuable for validating TD-DFT results, ensuring that the computational predictions are robust. lanl.gov The application of such high-level wave function methods, although less common than DFT due to their computational cost, provides critical benchmarks and deeper insights into the complex electronic structure of these photoactive molecules. researchgate.netlboro.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Electronic Structure Analysis

The analysis of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and the nature of charge transfer upon excitation, is key to understanding the functionality of this compound systems in various applications.

The spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to the electronic and optical properties of a molecule. In this compound and its derivatives, the character of these frontier orbitals dictates the nature of the lowest energy electronic transitions.

Computational studies have shown that the localization of the HOMO and LUMO can vary significantly depending on the specific molecular structure and the presence of substituents or metal centers. For instance, in imidazo[4,5-f]phenanthroline derivatives, the LUMOs are typically localized on the phenanthroline core, while the HOMOs involve both the phenanthroline and imidazole (B134444) fragments. osti.gov In metal complexes, the situation is more complex. In certain Iridium(III) complexes, the HOMO is composed of a mix of the metal d-orbitals and π-orbitals of the ligands (like 2-phenylpyridine), whereas the LUMO is primarily contributed by the π* orbitals of the N^N ligand, such as a derivative of this compound. acs.org In pyrenyl-substituted Rhenium(I) complexes, the HOMO can reside almost exclusively on the pyrenyl substituent, while the LUMO remains on the imidazo[4,5-f] researchgate.netmpg.dephenanthroline core. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. Substituents on the phenanthroline or phenyl rings can significantly alter this gap. researchgate.netacs.org

| System | HOMO Localization | LUMO Localization | Reference |

|---|---|---|---|

| Imidazo[4,5-f]phenanthroline derivatives | Phenanthroline and Imidazole fragments | Phenanthroline core | osti.gov |

| Ir(ppy)₂(2-phenyl-1H-imidazo[4,5-f] researchgate.netmpg.dephenanthroline)⁺ | π(ppy) and d(Ir) | π(phenanthroline derivative) | acs.org |

| Re(CO)₃Cl(pyrenyl-imidazo[4,5-f] researchgate.netmpg.dephenanthroline) | Pyrenyl substituent | π(imidazo-phenanthroline core) | acs.org |

| 2,9-dimethyl-1,10-phenanthroline-4-carboxylic acid | Phenanthroline group | Phenanthroline group | mdpi.com |

| 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid | Thioacid group | Phenanthroline group (LUMO+1) | mdpi.com |

The nature of electronic transitions in this compound systems often involves a significant redistribution of electron density, a phenomenon known as charge transfer (CT). Elucidating the CT character is crucial for understanding luminescence and designing materials for optoelectronic devices. Theoretical calculations are essential for characterizing these CT states.

In metal complexes of phenanthroline derivatives, several types of CT transitions are common:

Metal-to-Ligand Charge Transfer (MLCT): Electron density moves from a metal-centered orbital to a ligand-centered orbital. This is a very common transition in luminescent transition metal complexes. rsc.orgepfl.ch

Ligand-to-Ligand Charge Transfer (LLCT): Electron density is transferred from one ligand to another within the same complex.

Intraligand Charge Transfer (ILCT): The transfer of charge occurs within a single ligand, often from an electron-donating part to an electron-accepting part. acs.org

Theoretical studies on 2-(phenylamino)-1,10-phenanthrolines have used electron density difference maps (between the excited state S₁ and ground state S₀) to reveal the charge transfer character of the HOMO-LUMO transition. researchgate.net It was found that electron-donating groups can enhance the CT character, while strongly electron-withdrawing substituents can suppress it, leading to more localized excitations. researchgate.net In iridium complexes, the lowest-energy absorptions can have mixed MLCT/LLCT character, while phosphorescence can arise from states with mixed ³MLCT/³LLCT/³ILCT characters. acs.org The precise nature and extent of charge transfer are determining factors for the photophysical properties, including emission color, quantum yield, and lifetime.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, offering a visual representation of its electrostatic potential. This method is crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.net

In studies of phenanthroline derivatives, MEP analysis is instrumental in understanding their coordination chemistry and potential biological activity. mdpi.commdpi.commdpi.com The MEP map is typically visualized by plotting the electrostatic potential onto the molecule's electron density surface. Different colors are used to denote varying potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic interaction. researchgate.netmdpi.com

Predictive Modeling for Structure-Property Relationships

Predictive modeling is a cornerstone of computational chemistry, enabling the establishment of quantitative structure-property relationships (QSPRs). These models are invaluable for forecasting the behavior of new molecules and for systematically fine-tuning their properties for specific applications.

The three-dimensional conformation of a molecule is intrinsically linked to its properties and function. Computational methods can predict the most stable conformations and explore the potential for more complex structures, such as helices. In the realm of phenanthroline chemistry, the planarity of the aromatic system can be distorted by steric interactions between substituents, leading to unique, non-planar geometries.

For example, the introduction of bulky substituents can induce helical chirality in phenanthroline-based systems. Studies on pyrrolo[1,2-a] rsc.orgmjcce.org.mkphenanthroline derivatives have shown that the steric hindrance between the phenylbenzoyl residue and the phenanthroline core forces the molecule into a helical conformation. researchgate.netresearchgate.net This helicity was predicted by computational models and subsequently confirmed by X-ray crystallography, which revealed that the proximity between the pyridine (B92270) nitrogen and a carbonyl carbon atom of the substituent was the origin of the distortion. researchgate.net

The electronic properties of this compound can be systematically modified by introducing substituents on the phenyl ring. The influence of these substituents on the molecule's reactivity and photophysical properties can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.

A notable example is the study of 2-(phenylamino)-1,10-phenanthroline derivatives, which are structurally related to this compound. In this research, a strong linear correlation was observed between the maximum emission wavelength (λmax Em) and the Hammett σ+ constants of the substituents on the phenylamino (B1219803) group. nih.govresearchgate.netresearchgate.net Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), resulted in a red-shift of the emission, while electron-withdrawing groups (EWGs), like cyano (-CN) and trifluoromethyl (-CF3), caused a blue-shift. nih.govresearchgate.net This demonstrates that the excited state of these molecules is electron-deficient, and its stability is directly influenced by the electronic nature of the substituent. nih.gov Such correlations are invaluable for the rational design of fluorescent probes and other photoactive materials with precisely tuned emission properties. chemrxiv.org

Table 1: Correlation of Emission Wavelength with Hammett Constants for 2-(Phenylamino)-1,10-phenanthroline Derivatives

Data sourced from a study on 2-(phenylamino)-1,10-phenanthroline derivatives, which are structurally analogous to this compound. nih.govresearchgate.net

Prediction of Molecular Conformations and Helical Structures

Investigation of Advanced Electronic Properties

The unique electronic structure of this compound, characterized by an extended π-conjugated system, makes it a promising candidate for advanced electronic and photonic applications. Computational studies are pivotal in exploring these properties at a molecular level.

Nonlinear optics (NLO) is a field of study that focuses on the interaction of intense light with materials to produce new optical effects. Molecules with large NLO responses are sought after for applications in optical communications, data storage, and optical computing. The NLO properties of a molecule are governed by its dipole moment (μ), polarizability (α), and, most importantly, its first and second hyperpolarizabilities (β and γ).

Computational studies on phenanthroline derivatives, particularly metal complexes, have shown that these systems can exhibit significant NLO activity. rsc.orgmjcce.org.mkresearchgate.netnih.govtandfonline.comsemanticscholar.orgbohrium.comsciengine.com For instance, ruthenium(II) complexes of 2-phenylimidazo[4,5-f] rsc.orgmjcce.org.mkphenanthroline have been investigated for their third-order NLO properties. rsc.orgresearchgate.nettandfonline.com These studies, employing techniques like the Z-scan, have revealed that the effective third-order nonlinear susceptibility |χ(3)| of these complexes is on the order of 10-12 esu. rsc.orgresearchgate.net Theoretical calculations have shown that the extension of the π-framework of the ligands has a significant effect on the NLO properties. nih.gov The introduction of electron-donating or electron-withdrawing groups can be used to tune the dipole moment and hyperpolarizability of these molecules. sciengine.com

Table 2: Nonlinear Optical Properties of Ruthenium(II) Complexes with 2-Phenyl-Imidazo[4,5-f] rsc.orgmjcce.org.mkphenanthroline Derivatives

Data for complexes with PIP (2-phenylimidazo[4,5-f] rsc.orgmjcce.org.mkphenanthroline) and nitrophenyl-imidazo[4,5-f] rsc.orgmjcce.org.mkphenanthroline derivatives. rsc.orgresearchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the electronic band gap of a molecule. This is a critical parameter for semiconductor applications, as it dictates the energy required to excite an electron from the valence band to the conduction band. Materials with tunable band gaps are highly desirable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mjcce.org.mksemanticscholar.orgyyu.edu.trmdpi.comnih.govresearchgate.net

Computational studies on phenanthroline derivatives have shown that their band gaps can be engineered by modifying their molecular structure. mjcce.org.mksemanticscholar.orgyyu.edu.trmdpi.com For example, creating donor-π-acceptor (D-π-A) architectures, where the phenanthroline unit can act as an acceptor, is a common strategy to lower the HOMO-LUMO gap and facilitate intramolecular charge transfer. mjcce.org.mksemanticscholar.orgyyu.edu.tr A computational study on a series of phenanthroline derivatives designed as D-π-A systems found that the inter-frontier energy gap of all compounds was in the range of semiconductors. mjcce.org.mksemanticscholar.org Another study on pyrrolo[1,2-i] rsc.orgresearchgate.netphenanthrolines showed that these materials exhibit n-type semiconductor behavior with direct optical band gaps ranging from 3.13 to 4.11 eV. mdpi.com These findings highlight the potential of this compound systems as building blocks for novel organic semiconductor materials. researcher.life

Table 3: Computed Band Gaps of Phenanthroline-Based D-π-A Systems

Computational data for phenanthroline and its D-π-A derivatives (Pho_1 to Pho_4). semanticscholar.org

Table of Mentioned Compounds

Catalysis and Electrocatalysis

The versatile coordination chemistry of 2-phenyl-1,10-phenanthroline allows for the fine-tuning of metal complex properties, making it a valuable ligand in various catalytic and electrocatalytic processes.

Homogeneous and Heterogeneous Catalysis with Metal Complexes

Metal complexes incorporating this compound and its substituted analogues have demonstrated significant catalytic activity. These complexes are utilized in both homogeneous and heterogeneous systems, driving a variety of chemical transformations. For instance, pyrazole-containing compounds have been used as ligands to stabilize metal complexes that act as pre-catalysts in cross-coupling reactions. researchgate.net The steric and electronic properties of these metal complexes can be precisely adjusted by introducing different substituents to the pyrazole (B372694) ring. researchgate.net

In the realm of heterogeneous catalysis, 1,10-phenanthroline-based periodic mesoporous organosilica (Phen-PMO) has been synthesized. rsc.org This material serves as a solid support for metal complexes, such as those of cobalt, which have shown good catalytic activity in the hydrosilylation of alkynes. rsc.org Similarly, a 1,10-phenanthroline-functionalized MCM-41 has been used to support copper(I) catalysts for cascade reactions. lookchem.com

Dinuclear ruthenium complexes bridged by ligands containing phenanthroline moieties, such as 1,4-bis(1,10-phenanthrolin-5-yl)benzene, have been investigated for light-driven hydrogen evolution. mdpi.com The stability and activity of these catalysts are influenced by the nature of the bridging spacer. mdpi.com Palladium complexes with this compound have also been synthesized, including a square-planar Pd(II) complex formed through orthometallation. researchgate.net

Electrocatalytic Processes

The electrochemical properties of metal complexes with this compound derivatives make them promising candidates for various electrocatalytic reactions.

Oxygen Reduction Reaction (ORR): Mononuclear copper complexes with substituted 1,10-phenanthroline (B135089) ligands adsorbed on graphite (B72142) electrodes can catalyze the four-electron reduction of oxygen to water. acs.org The efficiency of these catalysts is influenced by the electronic and steric properties of the phenanthroline ligand. acs.org Iron and cobalt complexes with phenanthroline-based ligands have also been explored as non-noble metal catalysts for the ORR. frontiersin.orgresearchgate.netrsc.org Iron complexes with ligands like 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline (H2dophen) are active in this reduction. acs.org The introduction of substituents on the phenanthroline ring can significantly boost the catalytic activity. researchgate.netrsc.org

Carbon Dioxide Reduction: Rhenium and nickel complexes containing substituted 2,9-diphenyl-1,10-phenanthroline (B1589507) ligands have been synthesized and studied for the electrocatalytic reduction of CO2 to CO. researchgate.net The catalytic activity is strongly influenced by the electronic properties of the substituents on the phenyl rings. researchgate.net Dinickel complexes with ligands derived from 2,9-bis(pyridylphenyl)-1,10-phenanthroline have also shown remarkable reactivity for CO2 reduction, highlighting the importance of bimetallic cooperation. nih.govacs.org Furthermore, chromium-centered catalysts with di-phenyl substituted phenanthroline ligand frameworks have been reported for co-electrocatalytic CO2 reduction. rsc.org

Hydrogen Evolution Reaction (HER): The development of efficient catalysts for the hydrogen evolution reaction is crucial for clean energy production. nih.gov Platinum-based catalysts are highly effective, and complexes like 2D PhenPtCl2 nanosheets, where Phen is 1,10-phenanthroline, have demonstrated performance surpassing commercial Pt/C catalysts. nih.gov Transition metal complexes of iron, nickel, and cobalt with 1,10-phenanthroline have also been investigated for their HER performance, showing catalytic activity at reduced overpotentials. electrochemsci.org Nickel(II) complexes with phenanthroline derivatives have also been studied as electrocatalysts for hydrogen production. electrochemsci.org

Organic Transformation Catalysis

Glycosylations: Phenanthroline and its derivatives have emerged as effective nucleophilic catalysts for stereoselective glycosylation reactions. nsf.govresearchgate.net They facilitate the formation of challenging 1,2-cis glycosidic bonds with high diastereoselectivity. researchgate.net For instance, 2,9-dibutyl-1,10-phenanthroline (B1253295) has been used to synthesize a wide range of α-glycosylated carboxylic acids. rsc.org The mechanism often involves the formation of a phenanthrolinium ion intermediate. researchgate.netrsc.org The use of 4,7-diphenyl-1,10-phenanthroline (B7770734) as a catalyst for the stereoretentive glycosylation of α-glycosyl bromides has also been reported. frontiersin.org

Aerobic Oxidation: Copper(II) complexes are known to catalyze the aerobic oxidation of 1,10-phenanthroline to phen-dione. researchgate.netrsc.org Palladium(II) catalyst systems employing 1,10-phenanthroline-5,6-dione (B1662461) as a ligand have been developed for the aerobic oxidative homocoupling of thiophenes. nsf.gov Furthermore, copper-based catalytic systems with 1,10-phenanthroline have been utilized for the oxidation of alcohols. researchgate.net

Materials Science and Optoelectronics

The rigid structure and electron-accepting nature of the phenanthroline core make its derivatives, including this compound, highly suitable for applications in materials science, particularly in the field of optoelectronics.

Development of Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives are widely used as electron-transport and hole-blocking materials in OLEDs. rsc.org Their function is to enhance the efficiency of hole-electron recombination within the emitting layer. rsc.org For instance, a phenanthroline derivative, Phen-DFP, has been developed as a universal hole-blocking layer for high-efficiency and stable OLEDs. rsc.org

Derivatives of this compound have been specifically investigated for their luminescent properties. Pyrazino[2,3-f] acs.orgchim.itphenanthroline-based compounds have been synthesized and shown to be color-tunable, thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.org Additionally, appending a triphenyltriazine moiety to the 1,10-phenanthroline core has resulted in a robust electron-transport material for stable OLEDs. nih.gov

Charge Generation Units in Tandem OLEDs

Tandem OLEDs, which consist of multiple stacked emitting units, require a charge generation layer (CGL), also known as an intermediate connector (IC), to connect the individual units. rsc.org This layer must efficiently generate and separate charges to ensure the proper functioning of the device.

Recent research has focused on developing new phenanthroline-based compounds for the charge generation unit of tandem OLEDs. acs.orgacs.orgfigshare.comresearchgate.netacs.orgresearchgate.net Specifically, two new compounds, 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene (p-bPPhenB) and 1,3-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene (m-bPPhenB), have been reported. acs.orgacs.orgfigshare.comresearchgate.netacs.org These materials exhibit high electron mobility, a small injection barrier, and excellent operational stability. acs.orgacs.orgfigshare.comresearchgate.netacs.org

A single-stack red phosphorescent OLED (PhOLED) using p-bPPhenB showed significantly improved performance compared to a control device using the common electron-transport material bathophenanthroline (B157979) (Bphen). acs.orgacs.orgfigshare.comresearchgate.netacs.org Furthermore, a tandem red PhOLED incorporating p-bPPhenB in the charge generation unit demonstrated superior charge generation and electron transport properties, leading to excellent device performance. acs.orgacs.orgfigshare.comresearchgate.netacs.org

Table 1: Performance of a single-stack red PhOLED with p-bPPhenB compared to a Bphen control device. acs.orgacs.orgfigshare.comresearchgate.netacs.org

| Parameter | p-bPPhenB Device | Bphen Device |

| Driving Voltage | 2.7 V | 3.7 V |

| Max. Power Efficiency | 56.8 lm/W | 39 lm/W |

| External Quantum Eff. | 30.8% | 27.1% |

| Device Lifetime (LT95) | 130 h | 13 h |

Table 2: Performance of a two-stack (tandem) red PhOLED with p-bPPhenB in the charge generation unit compared to a Bphen-based tandem device. acs.orgacs.orgfigshare.comresearchgate.netacs.org

| Parameter | p-bPPhenB Tandem Device | Bphen Tandem Device |

| Driving Voltage | 5.0 V | 6.2 V |

| Max. Power Efficiency | 54.0 lm/W | 45.2 lm/W |

| External Quantum Eff. | 56.1% | 53.3% |

Table 3: Electron mobility of p-bPPhenB and m-bPPhenB compared to other electron transport materials. acs.org

| Material | Electron Mobility (cm²/(V·s)) |

| p-bPPhenB | 5.8 x 10⁻³ |

| m-bPPhenB | 4.4 x 10⁻³ |

| Bphen | 5.5 x 10⁻⁴ |

| TmPyPB | 1.0 x 10⁻³ |

Components for Organic Photovoltaics and Solar Cells

The quest for efficient and stable organic photovoltaic (OPV) devices has led to the exploration of various materials for different layers within the solar cell architecture. Derivatives of 1,10-phenanthroline, including those with phenyl substitutions, have shown promise as exciton (B1674681) blocking layers (EBLs) and cathode interfacial layers (CILs).

A study in 2016 detailed the synthesis of a novel bathocuproine (BCP) derivative, 4,7-bis(3,5-bis(trifluoromethyl)phenyl)-2,9-dimethyl-1,10-phenanthroline (BCP-2CF3), designed to improve upon the thermal stability of BCP, a common EBL material. rsc.org When incorporated into a bulk-heterojunction (BHJ) device, BCP-2CF3 demonstrated a comparable enhancement in power conversion efficiency (PCE) to BCP, at approximately 39%. rsc.org Crucially, OPV devices with the BCP-2CF3 layer could withstand annealing at 100 °C, a temperature at which devices with BCP lost about 90% of their initial efficiency. rsc.org This highlights the potential of strategically functionalized phenanthroline cores to enhance the durability of organic solar cells. rsc.org

More recently, in 2024, a low-cost phenanthroline derivative, 4,7-dimethoxy-1,10-phenanthroline (B1245073) (Phen-OMe), was developed as an efficient CIL in inverted perovskite solar cells (PSCs). acs.org This material, with a simpler synthetic route compared to BCP and its analogue Bphen, was shown to improve the photovoltaic performance in wide-band-gap and intermediate-band-gap PSCs, as well as in perovskite/organic tandem solar cells (POTSCs). acs.org The POTSC incorporating Phen-OMe achieved a power conversion efficiency of 22.05%. acs.org

Computational studies have also been employed to investigate the potential of phenanthroline derivatives for organic solar cells. A 2017 study used Density Functional Theory (DFT) to analyze a series of phenanthrene (B1679779) and phenanthroline derivatives with a Donor-π-Acceptor (D-π-A) motif, designed to facilitate intramolecular charge transfer. mjcce.org.mk The calculations indicated that the inter-frontier energy gaps of these compounds fall within the range suitable for semiconductors, suggesting their potential as components in organic solar cells. mjcce.org.mk

Table 1: Performance of this compound Derivatives in Solar Cells

| Compound | Device Type | Role | Key Finding | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|---|

| 4,7-bis(3,5-bis(trifluoromethyl)phenyl)-2,9-dimethyl-1,10-phenanthroline (BCP-2CF3) | Organic Photovoltaic (OPV) | Exciton Blocking Layer (EBL) | Improved thermal stability compared to BCP. | ~39% improvement | rsc.org |

| 4,7-dimethoxy-1,10-phenanthroline (Phen-OMe) | Perovskite Solar Cell (PSC) | Cathode Interfacial Layer (CIL) | Efficient and low-cost alternative to BCP and Bphen. | 22.05% in POTSC | acs.org |

| Phenanthroline Derivatives (Computational Study) | Organic Solar Cell | Donor-π-Acceptor (D-π-A) | Suitable inter-frontier energy gaps for semiconductors. | N/A | mjcce.org.mk |

Precursors for Nanoparticle Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)

The use of single-source precursors is a prominent method for the synthesis of metal sulfide nanoparticles, offering control over stoichiometry and morphology. Complexes of 1,10-phenanthroline and its derivatives have proven effective in this capacity.

A 2020 study reported the synthesis of lead sulfide (PbS) nanoparticles using novel 1,10-phenanthroline adducts of lead(II) bis(N-alkyl-N-phenyldithiocarbamate) as single-source precursors. mdpi.comnih.gov The complexes, [Pb(L¹)₂phen] and [Pb(L²)₂phen] (where L¹ = bis(N-ethyl-N-phenyldithiocarbamate) and L² = bis(N-butyl-N-phenyldithiocarbamate)), were synthesized and characterized before being used in a solvothermal approach with oleylamine (B85491) as a capping agent to produce PbS nanoparticles. mdpi.comnih.govresearchgate.net X-ray diffraction confirmed the formation of face-centered cubic PbS nanoparticles. researchgate.net Transmission electron microscopy revealed that the precursor complex influenced the morphology of the resulting nanoparticles, with [Pb(L¹)₂phen] producing spherical nanoparticles and [Pb(L²)₂phen] leading to short rods. researchgate.net

In a different approach, the synthesis of a nanogold-bound ternary copper(II) complex of phenanthroline and cysteine was explored for its potential as an anticancer agent. acs.org This involved either pre-forming a ternary copper(II) complex of 1,10-phenanthroline with L-cysteine and then attaching it to gold nanoparticles, or sequentially reacting gold nanoparticles with L-cysteine, copper(II) nitrate, and 1,10-phenanthroline. acs.org The resulting nanoconjugate demonstrated the versatility of phenanthroline complexes in creating functional nanomaterials.

Table 2: this compound Derivatives as Nanoparticle Precursors

| Precursor Complex | Nanoparticle Synthesized | Synthesis Method | Nanoparticle Morphology | Reference |

|---|---|---|---|---|

| [Pb(L¹)₂phen] (L¹ = bis(N-ethyl-N-phenyldithiocarbamate)) | Lead Sulfide (PbS) | Solvothermal | Spherical | researchgate.net |

| [Pb(L²)₂phen] (L² = bis(N-butyl-N-phenyldithiocarbamate)) | Lead Sulfide (PbS) | Solvothermal | Short rods | researchgate.net |

| Nanogold–{[(Cu)(phen)(cys)(H₂O)]NO₃}n | Copper(II)-phenanthroline-cysteine conjugate on nanogold | Step-wise addition or pre-formed complex addition | Nanoconjugate | acs.org |

Molecular Recognition and Supramolecular Assemblies

The rigid, planar structure and chelating nitrogen atoms of the 1,10-phenanthroline core make it an excellent building block for chemosensors and supramolecular architectures. The addition of a phenyl group can further tune the electronic and steric properties, influencing its binding selectivity and the geometry of the resulting assemblies.

Chemosensors for Metal Ions and Anions

Derivatives of 1,10-phenanthroline are widely investigated as chemosensors due to the detectable changes in their photophysical properties upon coordination with specific ions. researchgate.net The derivatization at various positions on the phenanthroline ring system allows for the fine-tuning of selectivity for different cations and anions. researchgate.net

For instance, a simple amide-functionalized 1,10-phenanthroline derivative was shown to exhibit differential absorption changes with specific metal ions like Cd²⁺, Zn²⁺, and Cu²⁺. researchgate.net The addition of Cd²⁺ and Zn²⁺ resulted in a significant bathochromic shift, while Cu²⁺ produced a hyperchromic effect with a smaller shift, enabling the construction of molecular logic gates. researchgate.net Another study developed a cellulose-based sensor by chemically bonding 1,10-phenanthroline-5-amine to cellulose (B213188) acetate (B1210297). acs.org This material showed high selectivity and sensitivity for Fe²⁺ ions, with a detection limit of 2.6 ppb in fluorescence mode. acs.org

Ligands for Actinide and Lanthanide Separation

The separation of actinides from lanthanides is a critical and challenging task in nuclear waste management due to their similar chemical properties. researchgate.net 2,9-diamide-1,10-phenanthroline derivatives have emerged as highly effective ligands for this purpose, leveraging a combination of hard (oxygen) and soft (nitrogen) donor atoms.

One such ligand, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), demonstrated excellent extraction ability and high selectivity for actinides over lanthanides in highly acidic solutions. acs.org Density functional theory (DFT) calculations revealed that the bonds between the actinide and the nitrogen atoms of the ligand have more covalent character than the corresponding europium-nitrogen bonds, which is believed to be the origin of the selectivity. acs.org Similarly, a hydrophilic sulfonated 2,9-diamide-1,10-phenanthroline ligand, when used as a masking agent in the aqueous phase, enabled the highly selective separation of Am(III) from Eu(III). acs.org

Further research into a series of 1,10-phenanthroline-2,9-dicarboxamide (B1246272) derivatives with varying alkyl and phenyl substituents showed that these compounds extracted Am more efficiently than Eu or Cm. researchgate.net The extraction of Am(III), Cm(III), and Eu(III) with N-ethyl-N-tolyl-2-amide-1,10-phenanthroline was found to form complexes of the type M(NO₃)₃L and M(NO₃)₃L₂, with extraction equilibrium constants following the order Am(III) > Cm(III) > Eu(III). mdpi.com

Table 3: Selectivity of this compound Derivatives in Actinide/Lanthanide Separation